molecular formula C5H5N3O5 B061619 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 161235-54-7

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B061619
CAS No.: 161235-54-7
M. Wt: 187.11 g/mol
InChI Key: HJFXXMSEEKEXMZ-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H5N3O5. It is characterized by a pyrazole ring substituted with a methoxy group at the 3-position, a nitro group at the 4-position, and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the nitration of a suitable pyrazole precursor. One common method includes the nitration of 3-methoxy-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as nitration, purification, and crystallization to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison:

3-Methoxy-4-nitro-1H-pyrazole-5-carboxylic acid stands out due to the presence of both methoxy and nitro groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O5/c1-13-4-3(8(11)12)2(5(9)10)6-7-4/h1H3,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFXXMSEEKEXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374865
Record name 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161235-54-7
Record name 3-methoxy-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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